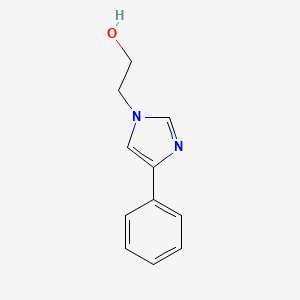

4-Phenyl-1H-imidazole-1-ethanol

Description

4-Phenyl-1H-imidazole-1-ethanol is a heterocyclic compound featuring an imidazole core substituted with a phenyl group at position 4 and an ethanol moiety at position 1.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-(4-phenylimidazol-1-yl)ethanol |

InChI |

InChI=1S/C11H12N2O/c14-7-6-13-8-11(12-9-13)10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 |

InChI Key |

QUUJYTNKYMTNRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C=N2)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Spectroscopic and Physicochemical Properties

- NMR and LCMS : Purity and structural confirmation are routinely validated. For example, compound 27 shows >98% purity by LCMS, while chlorinated derivatives display distinct 1H-NMR shifts (e.g., δ 4.62 for CH2Cl) .

- Melting Points and Solubility: Electron-withdrawing groups (e.g., nitro, Cl) increase melting points but reduce aqueous solubility, whereas hydrophilic groups (e.g., ethanol, methoxy) enhance bioavailability .

Critical Analysis of Structural Modifications

- Phenyl vs. Fluorophenyl : Fluorine substitution improves metabolic stability and lipophilicity, critical for drug design .

- Ethanol vs. Chloromethyl: The ethanol moiety enhances solubility, whereas chloromethyl groups enable further covalent modifications (e.g., nucleophilic displacement) .

- Nitro vs. Methyl : Nitro groups increase electrophilicity and reactivity but may introduce toxicity, limiting pharmacological utility .

Preparation Methods

Reaction Design and Optimization

A two-step approach derived from CN113512003A involves:

-

Ullmann Coupling : Reacting p-bromoanisole with imidazole in the presence of CuI/K₂CO₃ in N-methylpyrrolidone (NMP) at 120°C for 12 hours to yield 1-(4-methoxyphenyl)-1H-imidazole.

-

Demethylation : Treating the intermediate with boron tribromide (BBr₃) in dichloromethane at 0–25°C to cleave the methoxy group, producing 4-(imidazol-1-yl)phenol.

To adapt this for 4-phenyl-1H-imidazole-1-ethanol, the methoxy precursor could be replaced with a protected ethanol group (e.g., benzyl-protected bromophenethyl alcohol). Post-coupling deprotection would yield the target compound.

Table 1: Ullmann Reaction Parameters and Yields

Key variables affecting yield include:

-

Catalyst loading : 5–10 mol% CuI optimizes electron transfer.

-

Solvent polarity : NMP enhances solubility of intermediates, reducing side reactions.

-

Temperature control : Slow addition of BBr₃ at 0°C minimizes decomposition.

Cyclization Strategies Involving Aldehyde Condensation

Alternative routes leverage cyclization reactions to construct the imidazole ring. A method detailed for biphenyl-imidazole analogs involves:

-

Oxidation : Treating biphenylethanone with SeO₂ to form 2-(biphenyl-4-yl)-2-oxoacetaldehyde.

-

Cyclization : Refluxing the aldehyde with ammonium acetate and glacial acetic acid to form the imidazole core.

For 4-phenyl-1H-imidazole-1-ethanol, phenylacetaldehyde derivatives could serve as starting materials. Introducing the ethanol group via a Grignard reaction or reduction of a ketone intermediate (e.g., using NaBH₄) may complete the synthesis.

Table 2: Cyclization Reaction Conditions

| Reactant | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Biphenylethanone + SeO₂ | Glacial acetic acid | 80 | 6 | 65 |

| Aldehyde + NH₄OAc | THF | 100 | 8 | 72 |

Advantages of this route include:

-

Modularity : Diverse aldehydes can introduce substituents at the 2-position of imidazole.

-

Mild conditions : Avoids high-temperature metal catalysis, reducing energy costs.

Spectroscopic Characterization and Quality Control

Validating the structure and purity of 4-phenyl-1H-imidazole-1-ethanol requires multimodal analysis:

-

¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), imidazole protons (δ 7.1–7.3 ppm), and ethanol CH₂OH (δ 3.6–4.0 ppm).

-

IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹), C=N stretch (1600–1650 cm⁻¹).

-

HPLC : Purity >99% achieved via recrystallization in tert-butanol or ethanol.

Industrial-Scale Considerations

Scalability remains a critical hurdle. The Ullmann method’s use of NMP (high boiling point) complicates solvent recovery, whereas cyclization routes employ THF, which is easier to recycle . Catalyst costs (e.g., CuI vs. SeO₂) and toxicity (BBr₃) further influence process selection.

Q & A

Basic Question: What are the common synthetic routes for 4-Phenyl-1H-imidazole-1-ethanol, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclization of substituted precursors. For example, a related imidazole derivative was synthesized via hydrogenation of a benzamide intermediate followed by intramolecular Schiff base formation under alkaline conditions (e.g., NaOH in ethanol at 45°C) . Key optimization steps include:

- Catalyst selection : Raney nickel is preferred over palladium on carbon (Pd/C) to avoid hydrodechlorination side reactions .

- Temperature control : Elevated temperatures (45°C) improve cyclization efficiency compared to ambient conditions .

- Solvent choice : Ethanol enhances intermediate stability over water .

Advanced Question: How can crystallographic data contradictions be resolved during structural characterization?

Methodological Answer:

X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical. For instance, the crystal structure of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol was resolved with an R factor of 0.041, highlighting the importance of:

- Hydrogen bonding analysis : O–H⋯N interactions stabilize molecular packing .

- Validation tools : Programs like PLATON check for missed symmetry or disordered atoms .

- Data-to-parameter ratios : A ratio >7:1 ensures reliable refinement .

Basic Question: What spectroscopic techniques are used to characterize 4-Phenyl-1H-imidazole-1-ethanol?

Methodological Answer:

- NMR : H and C NMR identify substituents (e.g., phenyl and imidazole protons) .

- LC-MS : Monitors reaction progress and detects intermediates (e.g., m/z for molecular ion peaks) .

- FTIR : Confirms functional groups (e.g., OH stretch at ~3400 cm⁻¹) .

Advanced Question: How can structure-activity relationships (SAR) guide antifungal optimization?

Methodological Answer:

SAR studies on imidazole derivatives reveal:

- Phenyl substitution : Electron-withdrawing groups (e.g., Cl) enhance antifungal activity by increasing lipophilicity .

- Hydroxyethyl chain : Spatial orientation affects binding to fungal cytochrome P450 enzymes .

- In vitro assays : MIC (Minimum Inhibitory Concentration) testing against Candida spp. validates efficacy .

Basic Question: What environmental persistence studies are relevant for this compound?

Methodological Answer:

- Degradation pathways : Aerobic soil metabolism studies track half-life (e.g., HPLC analysis of metabolites) .

- Photolysis : UV-Vis spectroscopy assesses stability under light exposure .

- Ecotoxicity : Algal growth inhibition tests (OECD 201) evaluate environmental risk .

Advanced Question: How do data contradictions in reaction yields arise, and how are they statistically addressed?

Methodological Answer:

Contradictions may stem from:

- Catalyst deactivation : Pd/C loses activity due to Cl⁻ poisoning; ANOVA identifies significant yield differences between catalysts .

- Replicate variability : Standard deviation calculations (≥3 replicates) distinguish experimental error from systemic issues .

- Byproduct profiling : PCA (Principal Component Analysis) correlates impurities with reaction conditions .

Basic Question: What role does 4-Phenyl-1H-imidazole-1-ethanol play in synthesizing pharmaceuticals?

Methodological Answer:

It is a key intermediate for antifungal agents (e.g., Econazole analogues):

- Stepwise synthesis : Coupling with chlorinated benzyl halides forms the imidazole-ethanol backbone .

- Purity criteria : HPLC purity ≥99% ensures compliance with ICH guidelines .

Advanced Question: How are enantiomeric impurities controlled during asymmetric synthesis?

Methodological Answer:

- Chiral chromatography : HPLC with amylose-based columns resolves enantiomers .

- Crystallization-induced diastereomer resolution : Use of chiral auxiliaries (e.g., tartaric acid) improves ee (enantiomeric excess) .

- Kinetic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer .

Basic Question: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

- Lipinski’s Rule of Five : Calculated using Molinspiration (e.g., molecular weight <500, logP <5) .

- DFT calculations : Gaussian software optimizes geometry and predicts dipole moments .

- Solubility parameters : Hansen solubility parameters estimate compatibility with excipients .

Advanced Question: How do crystal packing defects impact formulation stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.